![molecular formula C49H87N3O2 B11934177 A2-Iso5-4DC19](/img/structure/B11934177.png)
A2-Iso5-4DC19
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A2-Iso5-4DC19 involves the use of specific chemical reactions and conditions to achieve the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of lipidoid chemistry to create a compound with the desired molecular structure and properties .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
A2-Iso5-4DC19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific functional groups with others to achieve desired modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include modified lipidoid compounds with different functional groups and properties .
Scientific Research Applications
Vaccine Development
A2-Iso5-4DC19 has demonstrated considerable efficacy in the formulation of lipid nanoparticles for mRNA vaccines. These nanoparticles serve as vehicles that encapsulate mRNA, facilitating its delivery into cells, where it can be translated into proteins that elicit an immune response.
Case Study: mRNA Vaccines
Research indicates that this compound, when used in LNP formulations, enhances the delivery efficiency of mRNA vaccines. For instance, studies have shown that LNPs containing this compound can induce strong immune responses against tumor antigens, leading to significant anti-tumor effects in preclinical models. In particular:
- Efficacy : LNPs formulated with this compound showed a threefold increase in delivery efficacy compared to other lipidoid formulations .
- Immune Activation : The use of this compound has been linked to STING-mediated immune cell activation, which is crucial for enhancing the body's immune response against cancer cells .
Gene Therapy
In gene therapy applications, this compound functions as an efficient carrier for delivering therapeutic genes to target cells. Its ability to form stable complexes with nucleic acids makes it a promising candidate for various genetic disorders.
Case Study: Gene Delivery Systems
A study focused on the use of this compound in gene therapy highlighted:
- Delivery Mechanism : The compound's unique structure allows it to facilitate endosomal escape, which is critical for effective gene expression once inside the target cell .
- Therapeutic Potential : In vivo experiments demonstrated that this compound effectively delivered therapeutic genes, leading to significant expression levels and subsequent biological activity .
Cancer Immunotherapy
This compound is also being explored in cancer immunotherapy as a means to enhance the effectiveness of cancer vaccines and other immunotherapeutic strategies.
Case Study: Enhancing T-cell Responses
Research has indicated that LNPs containing this compound can significantly boost T-cell responses against tumors:
- T-cell Activation : Studies reported that mice treated with this compound-based LNPs exhibited heightened antigen-specific cytotoxic T lymphocyte responses compared to controls .
- Combination Therapies : The compound has shown potential when used in combination with other immunomodulatory agents, resulting in synergistic effects that improve overall therapeutic outcomes .
Data Summary Table
Mechanism of Action
The mechanism of action of A2-Iso5-4DC19 involves its ability to effectively deliver agents, such as polynucleotides, to cells. This is achieved through its lipidoid structure, which allows it to interact with cell membranes and facilitate the uptake of the delivered agents. The molecular targets and pathways involved include the interaction with cell surface receptors and the subsequent internalization of the compound and its cargo .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to A2-Iso5-4DC19 include other lipidoid carriers such as A2-Iso5-2DC18 and A12-Iso5-2DC18 .
Uniqueness
This compound stands out due to its specific molecular structure and properties, which make it particularly effective in delivering polynucleotides to cells. Its unique lipidoid composition allows for efficient interaction with cell membranes and enhanced delivery of therapeutic agents .
Biological Activity
A2-Iso5-4DC19 is a specialized lipidoid compound that has garnered attention in the field of drug delivery, particularly for its role in the effective transport of polynucleotides, such as mRNA, into target cells. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative analysis with similar compounds.
Structural Characteristics
This compound features an amphipathic structure , characterized by a hydrophilic amine head group and a hydrophobic carbon tail. This unique configuration allows it to form nanoparticles that encapsulate nucleic acids, enhancing their stability and cellular uptake. The synthesis of this compound typically involves multi-component reactions aimed at optimizing yield and purity while retaining functional properties necessary for effective drug delivery.
The biological activity of this compound is primarily linked to its ability to facilitate mRNA vaccine delivery. Studies indicate that it enhances the expression of target proteins within cells, leading to robust immune responses. Notably, formulations containing this compound can activate the STING (stimulator of interferon genes) pathway, which plays a crucial role in anti-tumor immunity. This activation leads to increased cytokine production and enhanced immune responses, positioning this compound as an important immunomodulator in therapeutic contexts .
Case Studies
- mRNA Vaccine Delivery : In a study assessing the efficacy of various lipidoids for mRNA delivery, this compound was found to induce significant antigen-specific cytotoxic T lymphocyte (CTL) responses when used in lipid nanoparticles (LNPs) delivering ovalbumin (OVA) mRNA in a B16F10 melanoma model. The results showed that this compound LNPs elicited a higher CTL response compared to other tested lipids .
- Immune Activation : A study demonstrated that this compound significantly increased the production of pro-inflammatory cytokines when co-delivered with mRNA vaccines, indicating its potential to enhance adaptive immune responses against tumors .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other lipidoid compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Cationic Lipids | Commonly used for gene delivery | Often less stable than this compound |
Dendrimers | Highly branched structures for drug delivery | More complex synthesis |
Polyethylenimine | Polymeric carrier for nucleic acids | Higher cytotoxicity compared to this compound |
Lipid Nanoparticles | Used for encapsulating drugs | Typically lack specific targeting |
This compound's amphipathic structure and ability to activate immune pathways distinguish it from these similar compounds, making it particularly suitable for applications in mRNA vaccine delivery and gene therapy .
Properties
Molecular Formula |
C49H87N3O2 |
---|---|
Molecular Weight |
750.2 g/mol |
IUPAC Name |
ethyl 5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C49H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-49(41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)46-50-47(48(53)54-6-3)52(49)45-39-44-51-42-37-38-43-51/h13-16,19-22,46-47H,4-12,17-18,23-45H2,1-3H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
LFLMZFRWVBAUJI-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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